![molecular formula C8H13NO2 B2398901 3-Propylpiperidine-2,6-dione CAS No. 1341764-58-6](/img/structure/B2398901.png)
3-Propylpiperidine-2,6-dione
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Overview
Description
3-Propylpiperidine-2,6-dione is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 . It is used for research purposes .
Synthesis Analysis
A simple and efficient method for the synthesis of piperidine-2,6-dione, which could be a similar process for 3-Propylpiperidine-2,6-dione, involves the use of abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
Molecular Structure Analysis
The molecular structure of 3-Propylpiperidine-2,6-dione consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Piperidine-2,6-diones, such as 3-Propylpiperidine-2,6-dione, are privileged heterocyclic scaffolds frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis .
Scientific Research Applications
Drug Design and Medicinal Chemistry
Piperidine-2,6-diones serve as privileged heterocyclic scaffolds found in numerous drugs. Specifically, they form the core backbone of the CRBN (Cereblon) ligand, which plays a crucial role in the design of PROTAC (PROteolysis TAgeting Chimeras) drugs. These innovative compounds aim to selectively degrade disease-causing proteins by recruiting the ubiquitin-proteasome system. Researchers explore novel CRBN ligands based on piperidine-2,6-diones to enhance drug efficacy and specificity .
Other Therapeutic Applications
Beyond cancer, piperidine derivatives find use in various therapeutic areas, including antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, and anti-Alzheimer’s agents. Their diverse pharmacophoric features make them attractive targets for drug discovery .
Mechanism of Action
Target of Action
3-Propylpiperidine-2,6-dione, also known as a piperidine-2,6-dione derivative, primarily targets the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein plays a crucial role in gene expression and regulation.
Mode of Action
The compound interacts with its target, the WIZ protein, by reducing its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels , which is beneficial for certain blood disorders.
Biochemical Pathways
The affected biochemical pathway involves the induction of fetal hemoglobin (HbF) . This induction is known to alleviate symptoms in patients with sickle cell disease and β-thalassemia . The compound’s action on the WIZ protein leads to a decrease in its expression levels, thereby increasing HbF protein expression levels .
Result of Action
The molecular and cellular effects of 3-Propylpiperidine-2,6-dione’s action involve the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes can lead to the alleviation of symptoms in patients with sickle cell disease and β-thalassemia .
Future Directions
Piperidine derivatives, including 3-Propylpiperidine-2,6-dione, have significant potential in drug discovery due to their presence in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-propylpiperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKNKVHSXORHEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylpiperidine-2,6-dione |
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